![molecular formula C13H12BrNO2 B12563037 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester CAS No. 144062-63-5](/img/structure/B12563037.png)
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring, a carboxylic acid group, a bromomethyl phenyl group, and a methyl ester group
准备方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyrrole ring.
Attachment of the Bromomethyl Phenyl Group: The bromomethyl phenyl group can be introduced through a substitution reaction, where a bromomethyl group is attached to a phenyl ring, which is then connected to the pyrrole ring.
Esterification: The carboxylic acid group is converted to a methyl ester through an esterification reaction with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.
化学反应分析
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a carboxylic acid to an alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acidic or basic conditions for hydrolysis.
科学研究应用
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It may serve as a precursor for the development of drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential effects on various biological pathways.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester depends on its specific application and the target it interacts with. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the pyrrole ring and carboxylic acid group can participate in hydrogen bonding and other interactions.
相似化合物的比较
1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has similar structural features but differs in the substitution pattern on the pyrrole ring and the ester group.
1H-Pyrrole-2-carboxamide: This compound has an amide group instead of an ester group, which can affect its reactivity and biological activity.
5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde): This compound contains two pyrrole rings connected by a methylene bridge, which can lead to different chemical and physical properties.
属性
CAS 编号 |
144062-63-5 |
|---|---|
分子式 |
C13H12BrNO2 |
分子量 |
294.14 g/mol |
IUPAC 名称 |
methyl 1-[4-(bromomethyl)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)12-3-2-8-15(12)11-6-4-10(9-14)5-7-11/h2-8H,9H2,1H3 |
InChI 键 |
JJJHABVGPZVCPN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


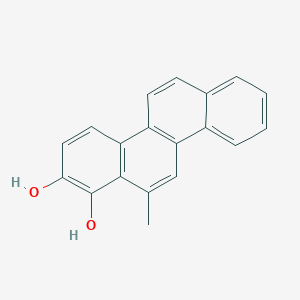
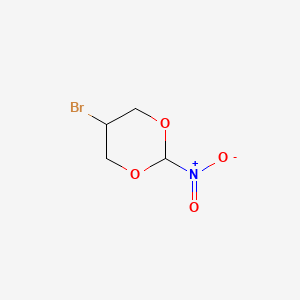
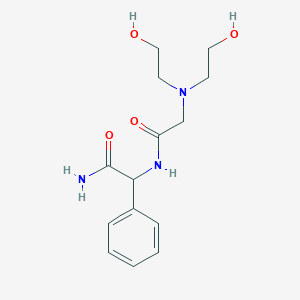
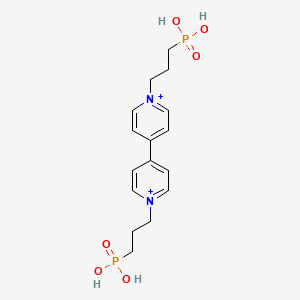
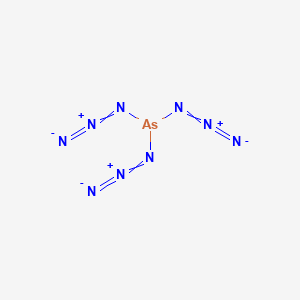

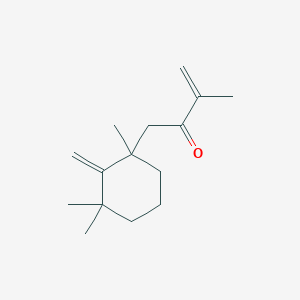




![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
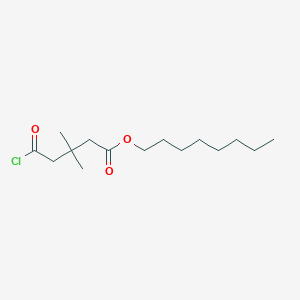
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
